molecular formula C12H20N4O B7508849 N-methyl-N-(4-methylcyclohexyl)-2-(1,2,4-triazol-1-yl)acetamide

N-methyl-N-(4-methylcyclohexyl)-2-(1,2,4-triazol-1-yl)acetamide

货号 B7508849
分子量: 236.31 g/mol
InChI 键: GCDGHMDUJPHVNK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-methyl-N-(4-methylcyclohexyl)-2-(1,2,4-triazol-1-yl)acetamide, commonly referred to as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has been developed for the treatment of non-small cell lung cancer (NSCLC).

作用机制

AZD9291 works by irreversibly binding to the mutated N-methyl-N-(4-methylcyclohexyl)-2-(1,2,4-triazol-1-yl)acetamide tyrosine kinase, preventing the activation of downstream signaling pathways that promote cancer cell growth and survival. This leads to the inhibition of cancer cell growth and induces apoptosis.
Biochemical and Physiological Effects:
AZD9291 has been shown to have a high selectivity for mutated N-methyl-N-(4-methylcyclohexyl)-2-(1,2,4-triazol-1-yl)acetamide tyrosine kinase, with minimal activity against wild-type N-methyl-N-(4-methylcyclohexyl)-2-(1,2,4-triazol-1-yl)acetamide. This leads to a reduced risk of side effects associated with the inhibition of wild-type N-methyl-N-(4-methylcyclohexyl)-2-(1,2,4-triazol-1-yl)acetamide, such as skin rash and diarrhea. In addition, AZD9291 has been shown to have good brain penetration, making it effective in the treatment of NSCLC patients with brain metastases.

实验室实验的优点和局限性

AZD9291 has several advantages for use in lab experiments, including its high selectivity for mutated N-methyl-N-(4-methylcyclohexyl)-2-(1,2,4-triazol-1-yl)acetamide tyrosine kinase, its favorable safety profile, and its ability to penetrate the blood-brain barrier. However, AZD9291 also has limitations, including the need for specialized equipment and expertise for its synthesis and the high cost associated with its use.

未来方向

There are several future directions for the development and use of AZD9291, including the investigation of its efficacy in combination with other targeted therapies and immunotherapies, the development of new formulations to improve its pharmacokinetic properties, and the identification of biomarkers that can predict response to treatment. In addition, the use of AZD9291 in other N-methyl-N-(4-methylcyclohexyl)-2-(1,2,4-triazol-1-yl)acetamide-mutated cancers, such as head and neck cancer, is also being explored.

合成方法

AZD9291 is synthesized through a multistep process that involves the reaction of 4-methylcyclohexanone with methylamine to form N-methyl-4-methylcyclohexylamine. This intermediate is then reacted with ethyl chloroacetate to form N-methyl-N-(4-methylcyclohexyl)-2-chloroacetamide, which is subsequently reacted with sodium azide to form N-methyl-N-(4-methylcyclohexyl)-2-azidoacetamide. Finally, the azido group is reduced to form AZD9291.

科学研究应用

AZD9291 has been extensively studied in preclinical and clinical studies, and has been shown to be effective in the treatment of NSCLC patients with N-methyl-N-(4-methylcyclohexyl)-2-(1,2,4-triazol-1-yl)acetamide T790M mutations, which are resistant to first and second-generation N-methyl-N-(4-methylcyclohexyl)-2-(1,2,4-triazol-1-yl)acetamide TKIs. In addition, AZD9291 has been shown to have a favorable safety profile, with fewer side effects than first and second-generation N-methyl-N-(4-methylcyclohexyl)-2-(1,2,4-triazol-1-yl)acetamide TKIs.

属性

IUPAC Name

N-methyl-N-(4-methylcyclohexyl)-2-(1,2,4-triazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O/c1-10-3-5-11(6-4-10)15(2)12(17)7-16-9-13-8-14-16/h8-11H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCDGHMDUJPHVNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)N(C)C(=O)CN2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。